

ATI22-107: A Cardiovascular Compound with No Current Link to Schizophrenia Treatment

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Compound of Interest

Compound Name: ATI22-107

Cat. No.: B1667671

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Initial investigations into **ATI22-107** as a potential therapeutic agent for schizophrenia have revealed no supporting scientific literature, clinical trial data, or publicly available research. All current evidence points to **ATI22-107** as a novel cardiovascular agent with a dual mechanism of action, designed for conditions requiring inotropic support.

This technical guide synthesizes the available preclinical data on **ATI22-107**, focusing on its established pharmacological profile in the cardiovascular system. The information presented is intended for researchers, scientists, and drug development professionals to clarify the current understanding of this compound and to highlight the absence of data related to its use in psychiatric disorders.

Core Mechanism of Action

ATI22-107 is characterized as a novel dual pharmacophore compound. Its primary mechanism involves the simultaneous inhibition of two key targets in cardiomyocytes:

- Type III Phosphodiesterase (PDE-III): Inhibition of PDE-III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac contractility (inotropic effect).
- L-type Calcium Channel (LTCC): Antagonism of the LTCC is intended to mitigate the risk of calcium overload, a common side effect of traditional PDE-III inhibitors that can lead to arrhythmias^{[1][2]}.

This dual action is designed to provide a safer profile for an inotropic agent, balancing enhanced heart muscle contractility with a reduction in arrhythmogenic potential[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on **ATI22-107**'s effects on feline ventricular myocytes.

Parameter	ATI22-107 Effect	Enoximone (PDE-III inhibitor) Effect	Reference
Peak Intracellular Ca ²⁺	Dose-dependent increase at 300 nM and 1.0 μM	Dose-dependent increase	[1][2]
Diastolic Intracellular Ca ²⁺	Minimal to no increase	Dose-dependent increase	[1][2]
L-type Calcium Channel Current	Dose-dependent decrease	Not reported	[1][2]
Myocardial Contractility	Augmentation at lower stimulation frequencies	Dose-dependent augmentation across all frequencies	[1][2]

Experimental Protocols

The primary preclinical evaluation of **ATI22-107** involved in vitro studies using feline ventricular myocytes and trabeculae.

Isolation of Feline Ventricular Myocytes

- **Animal Model:** Adult feline hearts were used.
- **Procedure:** Hearts were rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
- **Enzymatic Digestion:** The coronary arteries were perfused with a collagenase and hyaluronidase solution to digest the extracellular matrix and isolate individual myocytes.

- **Cell Collection:** The digested ventricular tissue was minced and gently agitated to release single, rod-shaped, calcium-tolerant myocytes.

Measurement of Intracellular Calcium Transients

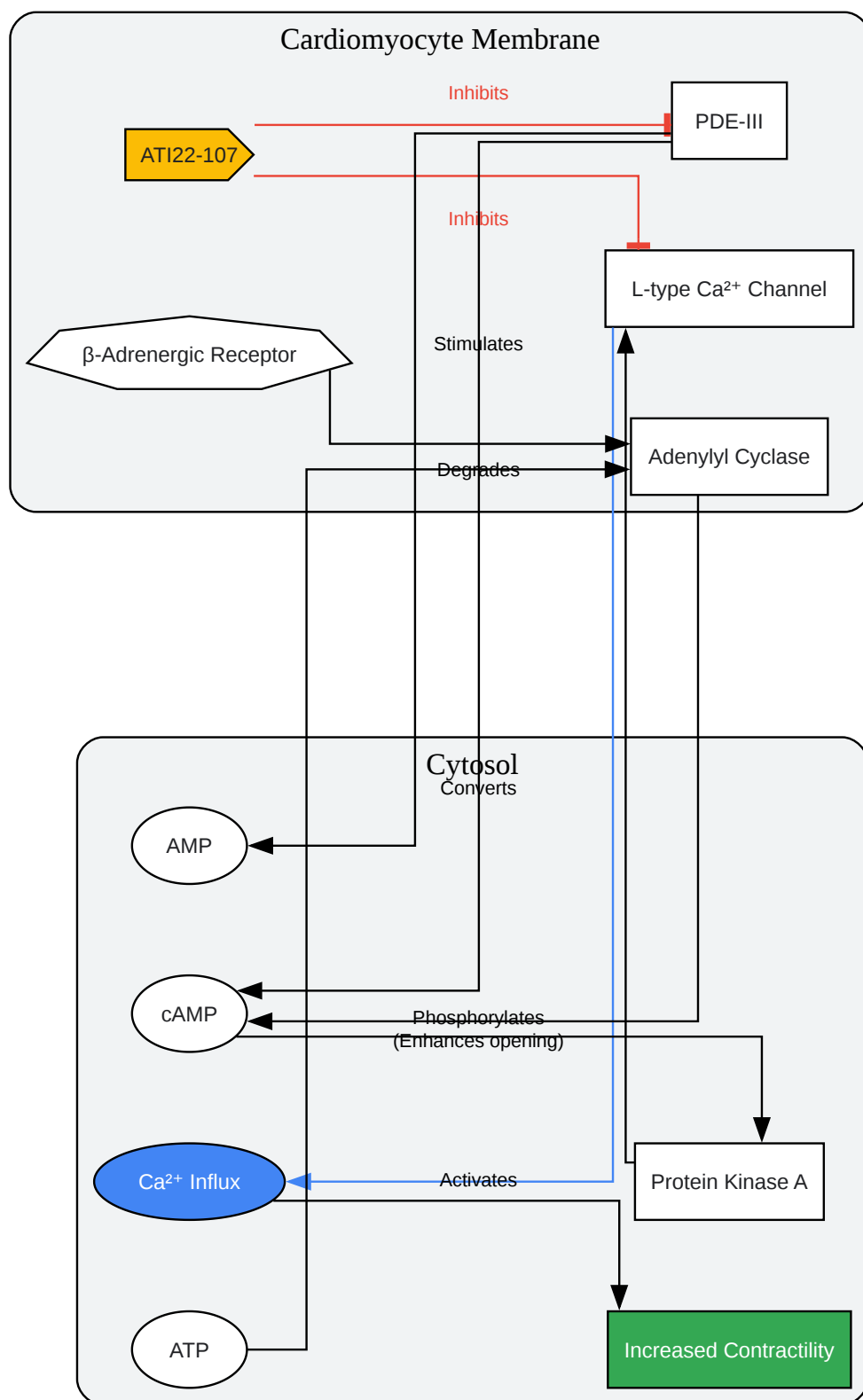
- **Fluorescent Indicator:** Isolated myocytes were loaded with the calcium-sensitive fluorescent dye Fluo-3 AM.
- **Stimulation:** Myocytes were field-stimulated to elicit contractions and associated calcium transients.
- **Data Acquisition:** A photomultiplier tube or a high-speed camera was used to capture the fluorescence intensity changes, which are proportional to the intracellular calcium concentration.
- **Drug Application:** **ATI22-107** or the comparator drug, enoximone, was added to the superfusate at varying concentrations to determine dose-dependent effects.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current

- **Configuration:** Whole-cell patch-clamp technique was employed on isolated ventricular myocytes.
- **Voltage Protocol:** A specific voltage-clamp protocol was used to isolate and measure the current flowing through the L-type calcium channels.
- **Drug Perfusion:** **ATI22-107** was perfused onto the patched cell to measure its direct effect on the LTCC current amplitude.

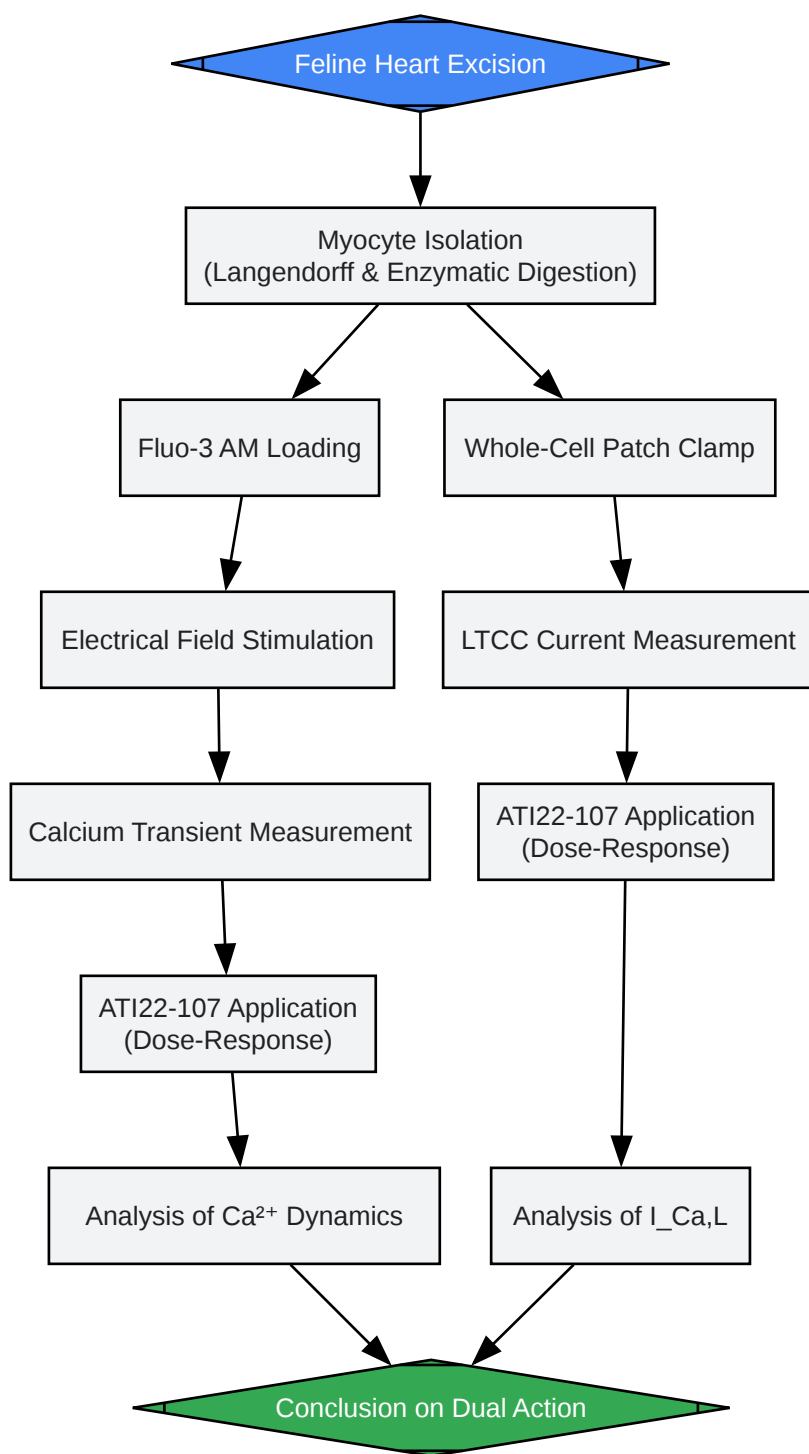
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **ATI22-107** in cardiomyocytes and the general experimental workflow for its evaluation.



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Proposed signaling pathway of **ATI22-107** in a cardiomyocyte.



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Workflow for preclinical evaluation of **ATI22-107**.

Conclusion

The available scientific evidence identifies **ATI22-107** as a cardiovascular compound with a dual mechanism of action aimed at increasing myocardial contractility while minimizing the risk of arrhythmias. There is currently no public data from preclinical or clinical studies to suggest that **ATI22-107** is being investigated as a potential treatment for schizophrenia or any other psychiatric disorder. The molecular targets of **ATI22-107** (PDE-III and LTCC in cardiomyocytes) are not recognized as primary therapeutic targets for the pathophysiology of schizophrenia.

Professionals in drug development and neuroscience research should be aware that, based on current knowledge, **ATI22-107**'s therapeutic potential lies within the field of cardiology. Any consideration of this compound for neurological or psychiatric applications would require a significant and currently unreported shift in its research and development trajectory.

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References

- 1. Pharmacological effects of ATI22-107 [2-(2-{2-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester)], a novel dual pharmacophore, on myocyte calcium cycling and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
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